B1151249 Apelin-36 (human) CAS No. 252642-12-9

Apelin-36 (human)

Cat. No. B1151249
CAS RN: 252642-12-9
M. Wt: 4195.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Apelin-36 (human) is an endogenous orphan G protein-coupled receptor APJ agonist . It shows high affinity to human APJ receptors expressed in HEK 293 cells . Apelin-36 has been linked to two major types of biological activities: cardiovascular and metabolic .


Synthesis Analysis

The apelin gene encodes a preproprotein of 77 amino acids. Upon signal peptide cleavage, the proprotein of 55 amino acids may generate several active fragments: Apelin-36 (36 aa corresponding to the sequence 42-77), Apelin-17 (17 aa corresponding to the sequence 61-77) and Apelin-13 (13 aa corresponding to the sequence 65-77) .


Molecular Structure Analysis

The structure of the human apelin receptor (APJR) in complex with a 17-residue apelin peptide mimic has been determined by X-ray crystallography . This structure reveals a two-site ligand binding mode that has not been seen in any other solved class A receptor structures .


Chemical Reactions Analysis

The apelinergic system modulates cell apoptosis by activating various signaling pathways, including phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), 5’AMP-activated protein kinase (AMPK), and protein kinase A (PKA) .


Physical And Chemical Properties Analysis

Apelin-36 (human) has a molecular weight of 4195.83 and a molecular formula of C184H297N69O43S . It is soluble in water to 10 mg/ml .

Scientific Research Applications

Cardiovascular Health

Apelin-36 (human) has been linked to significant cardiovascular activities. It shows high affinity to human APJ receptors, which are expressed in HEK 293 cells, and is involved in regulating cardiovascular functions such as vessel reactivity and cardiac contractility .

Metabolic Activities

This compound also plays a role in metabolic processes. Its interaction with APJ receptors can influence metabolic activities, which is crucial for understanding and treating metabolic disorders .

Neurological Disease Management

Apelin-36 is recognized for its potential therapeutic effects on neurological diseases. It can alleviate acute brain injuries, including subarachnoid hemorrhage, traumatic brain injury, and ischemic stroke, making it a promising target for therapeutic interventions .

Renal Function

In the kidneys, Apelin-36 regulates renal microcirculation and counteracts the antidiuretic effect of vasopressin in the collecting duct. This highlights its role in maintaining water balance and renal health .

Diuresis and Blood Pressure Regulation

The compound has been evaluated for its effects on systemic AVP release, diuresis, and arterial blood pressure in vivo, suggesting its importance in fluid homeostasis and cardiovascular stability .

Peptide Ligand Distribution

Apelin-36 is one of the four main active forms of apelin peptides, each having different tissue distributions. This diversity in distribution indicates its varied biological functions across different organ systems .

Mechanism of Action

Target of Action

Apelin-36 (human) is an endogenous ligand for the G-protein-coupled receptor APJ . The APJ receptor is a major component of the apelinergic system and is involved in a range of physiological and pathological functions, including fluid homeostasis, anxiety, depression, as well as cardiovascular and metabolic disorders .

Mode of Action

Apelin-36 shows high affinity to human APJ receptors expressed in HEK 293 cells . It binds to APJ and forms an APJ/apelin-36 complex . This interaction leads to the activation of the APJ receptor, which in turn triggers a series of intracellular events.

Biochemical Pathways

The apelinergic system, which includes Apelin-36, modulates cell apoptosis by activating various signaling pathways. These include the phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), 5’AMP-activated protein kinase (AMPK), and protein kinase A (PKA) . In particular, Apelin-36 has been found to activate the PI3K/Akt signaling pathways .

Pharmacokinetics

It is known that apelin-36 shows high affinity to human apj receptors . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Apelin-36 and their impact on its bioavailability.

Result of Action

The activation of the APJ receptor by Apelin-36 leads to a series of intracellular events that can have various effects at the molecular and cellular level. For example, it has been found to inhibit the entry of some HIV-1 and HIV-2 into the NP2/CD4 cells expressing APJ . Additionally, it has been found to protect neurons by inhibiting apoptosis .

Action Environment

The action of Apelin-36 can be influenced by various environmental factors. For instance, the distribution of the four main active forms of Apelin, including Apelin-36, differs between tissues This suggests that the tissue environment can influence the action, efficacy, and stability of Apelin-36

Future Directions

Apelin-36 (human) has been linked to the regulation of blood glucose and body weight . It provides a starting point for the development of diabetes therapeutics that are devoid of the blood pressure effects associated with canonical APJ activation . Further in-depth studies are warranted on the metabolism and signaling pathways associated with the apelin/APJ system .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C184H297N69O43S/c1-98(2)80-106(187)147(266)247-146(100(5)6)172(291)239-120(58-61-138(190)258)174(293)252-77-32-53-133(252)169(288)235-109(42-20-65-209-177(192)193)148(267)220-91-142(262)226-128(95-254)164(283)232-115(47-25-70-214-182(202)203)157(276)243-126(86-139(191)259)151(270)222-93-143(263)248-73-28-50-130(248)166(285)223-94-145(265)250-75-30-52-132(250)168(287)244-124(84-103-87-217-107-39-15-14-38-105(103)107)162(281)233-117(56-59-136(188)256)150(269)219-89-140(260)218-90-141(261)225-110(43-21-66-210-178(194)195)152(271)229-112(44-22-67-211-179(196)197)153(272)228-111(41-17-19-64-186)156(275)241-123(82-101-34-10-8-11-35-101)161(280)231-114(46-24-69-213-181(200)201)154(273)230-113(45-23-68-212-180(198)199)155(274)234-118(57-60-137(189)257)159(278)237-119(49-27-72-216-184(206)207)173(292)251-76-31-54-134(251)170(289)236-116(48-26-71-215-183(204)205)158(277)240-122(81-99(3)4)160(279)246-129(96-255)165(284)242-125(85-104-88-208-97-224-104)163(282)227-108(40-16-18-63-185)149(268)221-92-144(264)249-74-29-51-131(249)167(286)238-121(62-79-297-7)175(294)253-78-33-55-135(253)171(290)245-127(176(295)296)83-102-36-12-9-13-37-102/h8-15,34-39,87-88,97-100,106,108-135,146,217,254-255H,16-33,40-86,89-96,185-187H2,1-7H3,(H2,188,256)(H2,189,257)(H2,190,258)(H2,191,259)(H,208,224)(H,218,260)(H,219,269)(H,220,267)(H,221,268)(H,222,270)(H,223,285)(H,225,261)(H,226,262)(H,227,282)(H,228,272)(H,229,271)(H,230,273)(H,231,280)(H,232,283)(H,233,281)(H,234,274)(H,235,288)(H,236,289)(H,237,278)(H,238,286)(H,239,291)(H,240,277)(H,241,275)(H,242,284)(H,243,276)(H,244,287)(H,245,290)(H,246,279)(H,247,266)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)/t106-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,146-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHPNNQNFBJMK-ZWVJBCNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCCN)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N9CCC[C@H]9C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C184H297N69O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4196 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apelin-36 (human)

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